cis-2-Aminocyclohexanecarboxamide
Overview
Description
Cis-2-Aminocyclohexanecarboxamide, also known as cis-2-Aminocyclohexanecarboxylic acid amide or this compound hydrochloride, is an organic compound that is used in a variety of scientific and industrial applications. It is a white, odorless, crystalline solid with a melting point of 153-154 °C. The compound is soluble in water and alcohols and has a molecular weight of 131.2 g/mol.
Scientific Research Applications
Synthesis and Derivatives
- Enhanced Synthesis Methods : A new approach to synthesize cis- and trans-2-aminocyclohexanecarboxamides and their N-substituted derivatives has been developed, offering faster production and higher yields than traditional methods. This advancement significantly contributes to the production of various previously unknown derivatives of cis- and trans-2-aminocyclohexanecarboxylic acid (Göndös, Szécsényi, & Dombi, 1991).
Chemical Properties and Reactions
- Pd(II)-catalyzed Synthesis : Research on the Pd(II)-catalyzed intramolecular oxidative cyclization of cis- and trans-N-allyl-2-aminocyclohexanecarboxamides led to the development of efficient syntheses for cyclohexane-fused pyrimidin-4-ones and 1,5-diazocin-6-ones. This study also unveiled a significant solvent effect on regio- and diastereoselectivity, as well as the discovery of a novel Pd(II)-mediated domino oxidation and oxidative amination reaction (Balázs et al., 2009).
Applications in Peptide Chemistry
- Peptide Oligomers : A study on (1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a preorganized β-amino acid, explored its conformational behavior in homooligomers, β-peptides, and α/β-peptides. It was found that these oligomers adopt extended conformations rather than folded ones in solution, providing insights into peptide structure and design (Choi et al., 2013).
Therapeutic Applications
- Matrix Metalloproteinase Inhibitors : cis-2-Aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) has shown potential as an orally active antimetastatic matrix metalloproteinase-2 selective inhibitor. In vivo studies revealed its effectiveness in reducing metastasis formation in mice, along with a non-toxic profile and specific pharmacokinetic properties (Hoffman et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds act on neuromuscular junctions .
Mode of Action
It is suggested that it may act as an agonist or antagonist at postjunctional nicotinic receptors .
Biochemical Pathways
It is known that similar compounds can affect transmembrane transport processes .
Pharmacokinetics
It is known that the more potent cis–trans and trans–trans isomers of similar compounds are rapidly hydrolyzed by plasma cholinesterase .
Result of Action
It is known that similar compounds can have a significant impact on neuromuscular blocking activity .
properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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